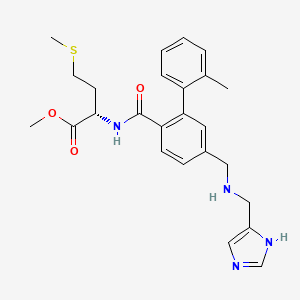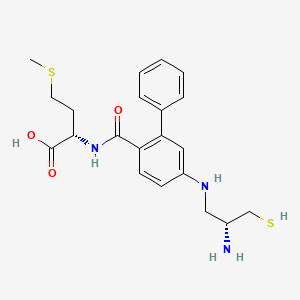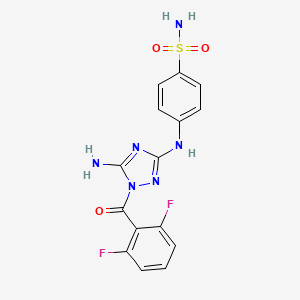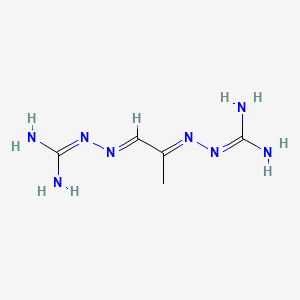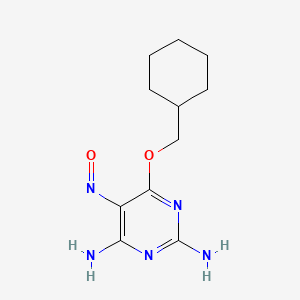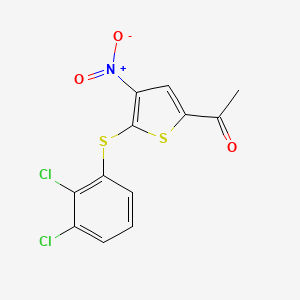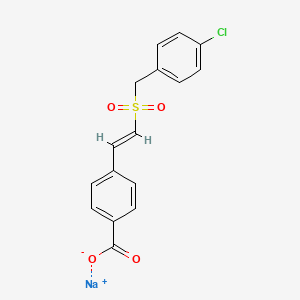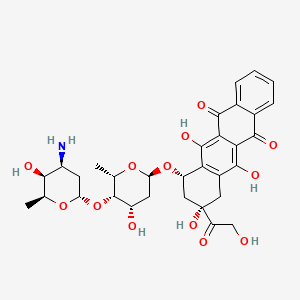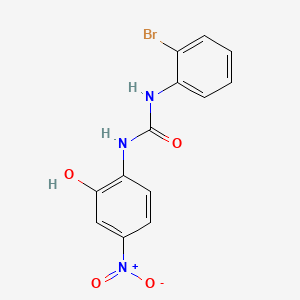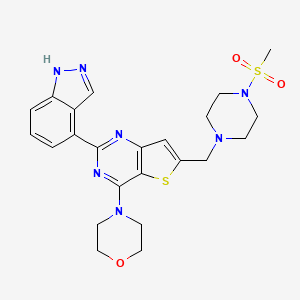
ピクチリシブ
概要
説明
科学的研究の応用
Pictilisib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the PI3K pathway and its role in cellular signaling . In biology, pictilisib is employed in research on cancer cell biology and the development of targeted therapies . In medicine, it is being investigated in clinical trials for its potential to treat various types of cancer . Additionally, pictilisib has applications in the pharmaceutical industry for the development of new anticancer drugs .
作用機序
Safety and Hazards
将来の方向性
PI3K inhibitors like Pictilisib are currently being studied for their potential in cancer therapy. There are ongoing investigations into improving the therapeutic index of these inhibitors and how novel chemical entities are required to unveil the full potential of PI3K inhibition in cancer therapy . Pictilisib combined with conventional chemotherapy drugs represents a potential treatment strategy to suppress tumor growth and bone destruction in p-AKT-positive patients .
生化学分析
Biochemical Properties
Pictilisib plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a potent inhibitor of the class I PI3K, which is a key enzyme in the PI3K/AKT/mTOR pathway, a pathway commonly deregulated in cancer . The interaction between Pictilisib and these biomolecules is primarily through binding, leading to the inhibition of the enzymes .
Cellular Effects
Pictilisib has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, Pictilisib inhibits the PI3K/AKT/mTOR pathway, leading to a decrease in the phosphorylation of AKT and S6 ribosomal protein, which in turn affects cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of Pictilisib involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Pictilisib binds to the PI3K enzyme, inhibiting its activity and subsequently leading to a decrease in the phosphorylation of downstream targets such as AKT . This results in the suppression of the PI3K/AKT/mTOR pathway, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pictilisib change over time. It has been observed that Pictilisib suppresses the phosphorylation of AKT in platelet-rich plasma at 3 hours after dose at the maximum tolerated dose (MTD) and in tumor at Pictilisib doses associated with AUC >20 h·μmol/L .
Dosage Effects in Animal Models
The effects of Pictilisib vary with different dosages in animal models. In human tumor xenograft murine models, Pictilisib demonstrated antitumor activity . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
Pictilisib is involved in the PI3K/AKT/mTOR metabolic pathway. By inhibiting the PI3K enzyme, Pictilisib affects the downstream targets of this pathway, influencing various cellular processes .
Transport and Distribution
Pictilisib is transported and distributed within cells and tissues. It has been found to bind stably to site I of human serum albumin, which could affect the distribution of Pictilisib and cause side effects when taken into the body .
準備方法
ピクチリシブの合成は、主要な中間体の調製から始まる複数のステップを伴います。 ピクチリシブの工業生産方法は、高純度と収率を保証するために設計されており、精製には多くの場合、高速液体クロマトグラフィー(HPLC)などの高度な技術が用いられます .
化学反応の分析
ピクチリシブは、酸化、還元、置換反応などのさまざまな化学反応を受けます。 これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なりますが、一般的にチエノピリミジンコアとその置換基の修飾が含まれます .
科学研究の応用
ピクチリシブは、化学、生物学、医学、工業などの分野で幅広い科学研究の用途があります。 化学では、PI3K経路とその細胞シグナル伝達における役割を研究するためのツール化合物として使用されます . 生物学では、ピクチリシブは癌細胞生物学と標的療法の開発に関する研究に使用されます . 医学では、さまざまな種類の癌を治療する可能性について臨床試験が行われています . さらに、ピクチリシブは、新しい抗癌剤の開発における製薬業界でも応用されています .
類似化合物との比較
特性
IUPAC Name |
4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O3S2/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19/h2-4,13-14H,5-12,15H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNIIDJUOCFXAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241930 | |
| Record name | Pictrelisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957054-30-7 | |
| Record name | Pictilisib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957054-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pictilisib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957054307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pictilisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11663 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pictrelisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PICTILISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ICY00EMP8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
